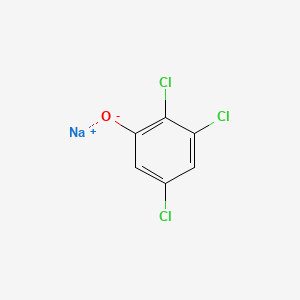
Sodium 2,3,5-trichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3,5-trichlorophenolate: is a chemical compound with the molecular formula C6H2Cl3O.Na . It is a sodium salt derived from 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly used, where phenol and chlorine gas are reacted in large reactors under controlled temperature and pressure conditions.
Continuous Process: Continuous production methods involve a continuous feed of reactants and the continuous removal of the product, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding phenol derivative.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and phenolic acids.
Reduction: The primary product is 2,3,5-trichlorophenol.
Substitution: Substituted phenols and other derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 2,3,5-trichlorophenolate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate the effects of chlorinated phenols on various biological systems. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs. Industry: It finds applications in the production of pesticides, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium 2,3,5-trichlorophenolate exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Sodium 2,4,5-trichlorophenolate: This compound is structurally similar but has different positions of chlorine atoms on the phenol ring.
Sodium 2,3,4-trichlorophenolate: Another positional isomer with chlorine atoms at different positions.
Uniqueness: Sodium 2,3,5-trichlorophenolate is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
20226-63-5 |
|---|---|
Formule moléculaire |
C6H2Cl3NaO |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
sodium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
CZAHHQCARWJIIX-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


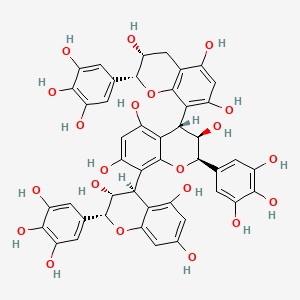
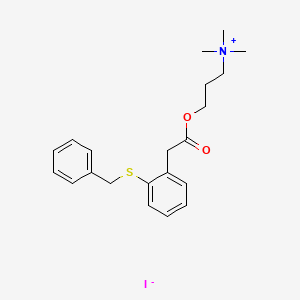
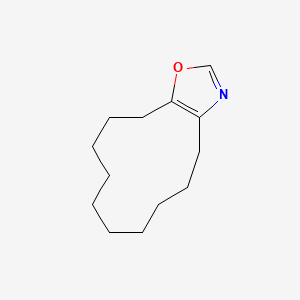

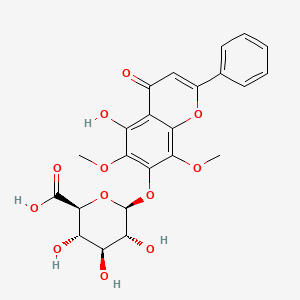
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)
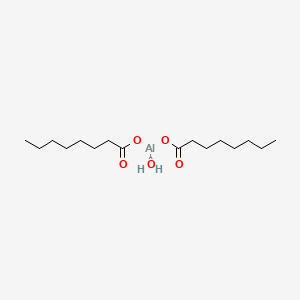
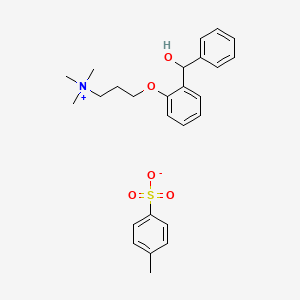
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
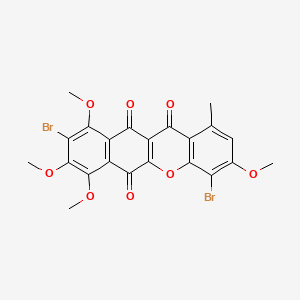



![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
